molecular formula C19H16N4O6S3 B2521968 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899757-77-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No. B2521968
CAS RN: 899757-77-8
M. Wt: 492.54
InChI Key: NQVXMQISJRMUEF-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H16N4O6S3 and its molecular weight is 492.54. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sulfonamides have been extensively explored for their therapeutic potential, with a particular focus on their use in treating infections, cancers, and as inhibitors of specific enzymes. The primary sulfonamide moiety, present in many clinically used drugs, has been found in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Recent patents highlight the development of novel sulfonamides with improved specificity and efficacy for treating various conditions, including glaucoma and cancer, by targeting tumor-associated isoforms of carbonic anhydrase (CA IX/XII) (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antifungal Applications

Compounds exhibiting structural similarities to the specified molecule have shown promising antimicrobial and antifungal activities. The synthesis and application of benzothiazole derivatives, for instance, have been investigated for their potential as antimicrobial agents. The diverse biological activities of these compounds make them valuable in developing new therapeutic agents with mechanisms that include disruption of microbial cell walls and inhibition of vital enzymes within the pathogens (Krstić et al., 2016).

Environmental Applications

In the environmental sciences, the focus has been on the degradation of persistent organic pollutants (POPs), including pharmaceuticals like sulfamethoxazole, which bears structural similarities to the compound . Innovative methods, such as advanced oxidation processes (AOPs) and enzymatic treatments, have been explored for their efficacy in removing these compounds from water bodies, thereby reducing their environmental impact. The role of redox mediators in enhancing the efficiency of enzymatic degradation presents a promising approach to managing such pollutants (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S3/c24-17(9-11-23-18(25)15-3-1-2-4-16(15)32(23,28)29)21-13-5-7-14(8-6-13)31(26,27)22-19-20-10-12-30-19/h1-8,10,12H,9,11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVXMQISJRMUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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